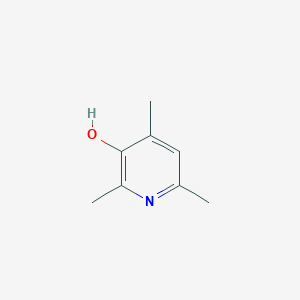

2,4,6-Trimethyl-3-hydroxypyridine

概要

説明

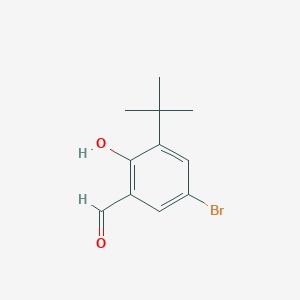

2,4,6-Trimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as 2,4,6-trimethylpyridin-3-ol . This compound has a molecular weight of 137.18 g/mol .

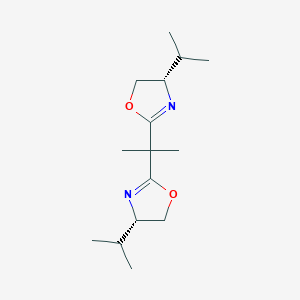

Synthesis Analysis

The synthesis of pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

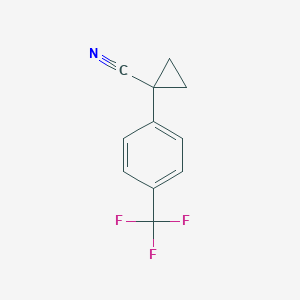

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethyl-3-hydroxypyridine consists of a pyridine ring with three methyl groups and one hydroxy group attached to it . The InChI representation of the molecule is InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 .

Chemical Reactions Analysis

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethyl-3-hydroxypyridine include a molecular weight of 137.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the molecule are both 137.084063974 g/mol .

科学的研究の応用

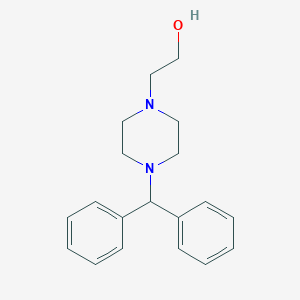

Anticancer Activity in Prostate Cancer

Field

Application Summary

The compound has been used in the synthesis of derivatives that show promising anticancer activity. Specifically, it has been used to create a compound known as BJ-1207, which has shown significant anticancer activity by inhibiting NOX-derived ROS in A549 human lung cancer cells .

Methods of Application

The study focused on the structural modification of the azacyclonol moiety of BJ-1207 to find a compound with better anticancer activity. Ten new compounds were prepared and evaluated for their inhibitory actions against the proliferation of eighteen cancer cell lines .

Results

Among the ten derivatives of BJ-1207, compounds 3A and 3J showed greater effects on DU145 and PC-3, androgen-refractory cancer cell lines (ARPC), than the parent compound. Compound 3A showed better activity than 3J .

Inhibition of Fibroblast Growth Factor Receptor 4

Field

Application Summary

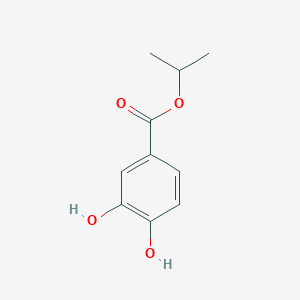

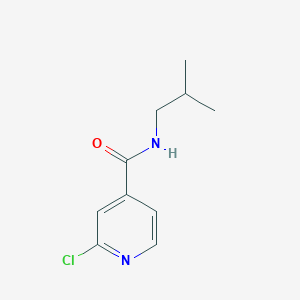

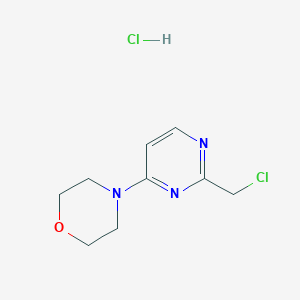

2,4,6-trimethylpyridin-3-ol has been used in the design and synthesis of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors .

Methods of Application

A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized for FGFR4 inhibitors. The structure-activity relationship on the FGFR4 inhibitory activity of the new compounds was elucidated by an intensive molecular docking study .

Results

Compound 6O showed FGFR4 inhibitory activity over FGFR1-3. Compared to the positive control BLU9931, compound 6O exhibited at least 8 times higher FGFR4 selectivity .

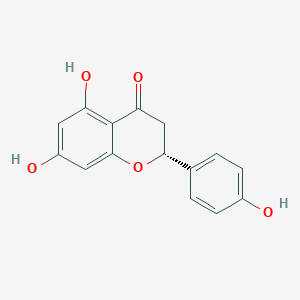

Antioxidant Activity

Field

Application Summary

The compound has been used in the synthesis of an antioxidant analogue known as BJ-1108 .

Methods of Application

The study involved the administration of BJ-1108 to mice and the subsequent evaluation of disease severity, as indicated by evaluations of body weight, histological scores, spleen weight, and infiltrates of T cells and macrophages .

Results

Mice treated with BJ-1108 exhibited improved disease severity .

Synthesis of Anticancer Derivatives

Field

Application Summary

2,4,6-trimethylpyridin-3-ol has been used in the synthesis of anticancer derivatives. Specifically, it has been used to create a compound known as BJ-1207, which shows promising anticancer activity by inhibiting NOX-derived ROS in A549 human lung cancer cells .

Methods of Application

The study involved the structural modification of the azacyclonol moiety of BJ-1207 to find a compound with better anticancer activity .

Results

The study reported that the synthesized derivatives of BJ-1207 showed promising anticancer activity .

Antioxidant Activity

Application Summary

6-Amino-2,4,5-trimethylpyridin-3-ol, a scaffold of 2,4,6-trimethylpyridin-3-ol, was first studied for its antioxidant activity .

Methods of Application

The study involved the administration of the compound to mice and the subsequent evaluation of disease severity .

Results

Mice treated with the compound exhibited improved disease severity .

Synthesis of Heterocyclic Building Blocks

Field

Application Summary

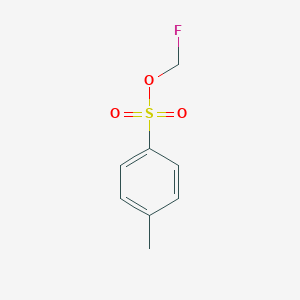

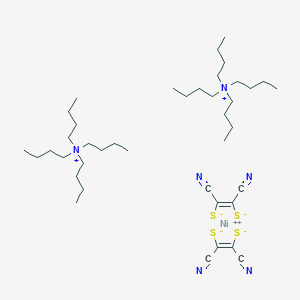

2,4,6-trimethylpyridin-3-ol is used in the synthesis of heterocyclic building blocks .

Methods of Application

The compound can react with trifluoroiodomethane in cyclopentane solution to afford a 1:1 complex. This complex was investigated by NMR (Nuclear Magnetic Resonance) spectroscopy .

Results

The study reported the successful synthesis of heterocyclic building blocks using 2,4,6-trimethylpyridin-3-ol .

Safety And Hazards

While specific safety and hazard information for 2,4,6-Trimethyl-3-hydroxypyridine is not available in the search results, general safety measures for handling chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, have many applications in the chemical industry and are in great demand as synthons for pharmaceutical products . Therefore, the development of new synthesis methods and the exploration of their potential applications in various fields could be promising future directions .

特性

IUPAC Name |

2,4,6-trimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFAODRANMDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276412 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl-3-hydroxypyridine | |

CAS RN |

1123-65-5 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

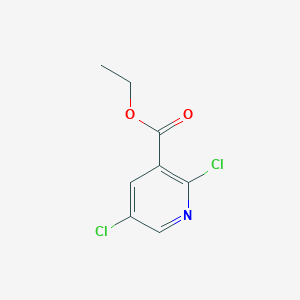

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)